3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol
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Overview
Description
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol is an organic compound that features a phenol group substituted with an ethylamino chain containing multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as pyridine and catalysts like sodium hydride to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The phenol group can form hydrogen bonds with target molecules, while the amino group can participate in electrostatic interactions, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Similar structure but lacks the phenol group.
3,6,9-Trioxadecylamine: Contains a similar ethoxy chain but different functional groups.
Triethylene glycol monoamine: Similar ethoxy chain but different terminal groups.
Uniqueness
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol is unique due to its combination of a phenol group with an ethylamino chain containing multiple ethoxy groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
922148-03-6 |
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Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-[ethyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]phenol |
InChI |
InChI=1S/C14H23NO4/c1-2-15(13-4-3-5-14(17)12-13)6-8-18-10-11-19-9-7-16/h3-5,12,16-17H,2,6-11H2,1H3 |
InChI Key |
GMPOAXJJARGAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCOCCO)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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